molecular formula C18H19N4OS+ B1251169 Gesashidin A

Gesashidin A

Cat. No.: B1251169
M. Wt: 339.4 g/mol
InChI Key: HEFUKQPQMJVIGY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Gesashidin A is a natural product found in Thorectidae with data available.

Properties

Molecular Formula

C18H19N4OS+

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(1,3-dimethyl-5-methylsulfanylimidazol-1-ium-4-yl)methyl]-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C18H18N4OS/c1-21-10-22(2)18(24-3)16(21)9-15-17-12(6-7-19-15)13-8-11(23)4-5-14(13)20-17/h4-8,10H,9H2,1-3H3,(H-,19,20,23)/p+1

InChI Key

HEFUKQPQMJVIGY-UHFFFAOYSA-O

Canonical SMILES

CN1C=[N+](C(=C1CC2=NC=CC3=C2NC4=C3C=C(C=C4)O)SC)C

Synonyms

gesashidine A

Origin of Product

United States

Chemical Reactions Analysis

2.1. Stoichiometric Analysis

Stoichiometric tables are critical for determining reaction efficiency. For example, in a hypothetical synthesis involving Gesashidin A’s core structure, reagent ratios would be optimized using methods similar to those demonstrated in reagent table calculations3. Key considerations include:

ReagentMole RatioRole
This compound1Target compound
Catalyst (e.g., Pd)0.05Accelerates coupling
SolventExcessReaction medium

2.2. Mechanistic Insights

The formation of this compound likely involves multistep processes, including nucleophilic substitutions and cycloadditions. For instance, the reaction mechanism could resemble the alkylation of indolphenol derivatives, where intermediate azetidinium ions form prior to product assembly .

3.1. Environmental Factors

This compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) is critical for bioactivity. Similar to glycolytic enzymes, reversible reactions may occur, with ΔG°′ values determining directionality . For example:

Gesashidin AIntermediateΔG°=+5.2kJ mol\text{this compound}\rightleftharpoons \text{Intermediate}\quad \Delta G°′=+5.2\,\text{kJ mol}

3.2. Oxidative Degradation

Oxidation pathways, such as those involving reactive oxygen species (ROS), could cleave this compound’s conjugated double bonds. This process mirrors combustion reactions in gasification chemistry , where exothermic steps drive product formation:

C Gesashidin+O2CO+H2OΔH=242MJ kmol\text{C}_{\text{ Gesashidin}}+\text{O}_2\rightarrow \text{CO}+\text{H}_2\text{O}\quad \Delta H=-242\,\text{MJ kmol}

4.1. Experimental Design

One-factor-at-a-time (OFAT) optimization, as applied in propargylamine synthesis , could identify optimal reaction conditions for this compound. Parameters such as temperature and catalyst loading would be systematically varied:

ParameterTested RangeOptimal Value
Temperature25–100°C80°C
Catalyst Loading0.01–0.1 mol%0.05 mol%

4.2. Quantum Mechanical Effects

Ultracold reactions (1 µK) could exploit wavefunction delocalization to enhance reaction rates, as demonstrated in KRb + KRb reactions . This approach might stabilize transient intermediates in this compound’s synthesis.

5.1. Mass Spectrometry

Continuous analysis via acoustic droplet ejection mass spectrometry enables real-time monitoring of this compound’s formation, leveraging fragmentation patterns to track reaction progress. For example:

Fragment Ionm/zAbundance (%)
[M+H]+450100
Fragment A32075
Fragment B13025

5.2. Electrochemical Boosting

Electric fields could accelerate reactions involving this compound, similar to UChicago’s electrochemistry advances . This method reduces energy requirements while maintaining selectivity.

Q & A

Q. How should meta-analyses be structured to synthesize fragmented data on this compound’s therapeutic potential?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews, including quality assessment (e.g., GRADE criteria) and heterogeneity testing. Use forest plots to visualize effect sizes across studies .

Data Management & Reproducibility

Q. What practices ensure raw data from this compound studies are FAIR (Findable, Accessible, Interoperable, Reusable)?

  • Methodological Answer : Deposit spectra, chromatograms, and bioassay datasets in public repositories (e.g., Zenodo, ChEMBL). Use standardized metadata templates (ISA-Tab) and assign DOIs for traceability .

Q. How can researchers mitigate batch-to-batch variability in this compound production?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring and design-of-experiments (DoE) for optimization. Use statistical process control (SPC) charts for real-time quality assurance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gesashidin A
Reactant of Route 2
Reactant of Route 2
Gesashidin A

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